

(Rac)-ACT-451840: A Novel Antimalarial Agent Effective Against Artemisinin-Resistant *Plasmodium falciparum*

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Compound of Interest

Compound Name: (Rac)-ACT-451840

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of artemisinin-resistant *Plasmodium falciparum* threaten global malaria control and elimination efforts, creating an urgent need for novel antimalarial agents with different modes of action.[1][2][3][4] **(Rac)-ACT-451840**, a new chemical entity, has demonstrated potent activity against both sensitive and resistant strains of *P. falciparum*, positioning it as a promising candidate to address this challenge.[5][6][7] This technical guide provides a comprehensive overview of the preclinical and early clinical data on **(Rac)-ACT-451840**, with a focus on its efficacy against artemisinin-resistant malaria.

Quantitative Efficacy and Pharmacokinetic Data

(Rac)-ACT-451840 exhibits potent antimalarial activity across various in vitro and in vivo models. The following tables summarize the key quantitative data.

Parameter	P. falciparum Strain	Value	Reference
IC50	NF54 (drug-sensitive)	0.4 ± 0.0 nM	[1] [2] [3] [4]
7G8 (multidrug-resistant)	0.3 nM	[8]	
Dd2 (multidrug-resistant)	0.7 nM	[8]	
IC90	NF54 (drug-sensitive)	0.6 ± 0.0 nM	[3]
IC99	NF54 (drug-sensitive)	1.2 ± 0.0 nM	[3]

Parameter	Plasmodium Species	Model	Value	Reference
ED90	P. falciparum	Murine model	3.7 mg/kg (95% CI: 3.3-4.9 mg/kg)	[1] [2] [3]
ED90	P. berghei	Murine model	13 mg/kg (95% CI: 11-16 mg/kg)	[1] [2] [3]

Parameter	Condition	Value	Reference
C _{max} (500 mg, single dose)	Fasted	11.9 ng/mL	[5][7]
AUC _{0-∞} (500 mg, single dose)	Fasted	100.6 ng·h/mL	[5][7]
C _{max} (500 mg, single dose)	Fed	150.5 ng/mL	[7]
AUC _{0-∞} (500 mg, single dose)	Fed	1,408.1 ng·h/mL	[7]
Half-life (t _{1/2})	-	~34 hours	[5]
Parasite Reduction Ratio (PRR)	-	>4 log per parasite cycle	[3][9]
Parasite Clearance Half-life	-	7.7 hours (95% CI: 7.3-8.3)	[10]

Stage	Parameter	Value	Reference
Male Gamete Formation	IC ₅₀	5.89 ± 1.80 nM	[1][2][3][9]
Oocyst Development	IC ₅₀	30 nM (range: 23-39)	[1][2][3][9]

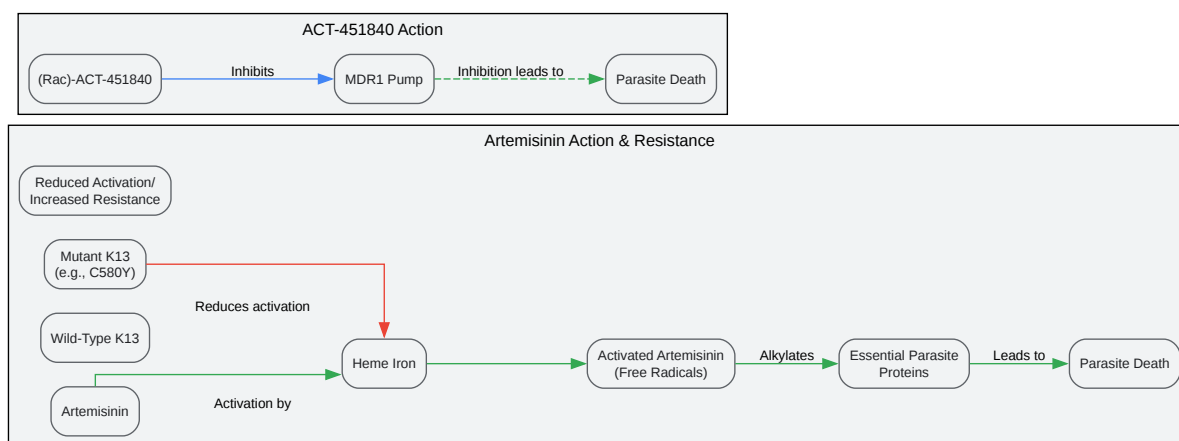
Activity Against Artemisinin-Resistant Strains

A critical feature of ACT-451840 is its efficacy against artemisinin-resistant parasites. Mutations in the Kelch13 (K13) propeller domain are the primary molecular marker for artemisinin resistance.[11] Studies have shown that ACT-451840 is fully active against artemisinin-resistant strains, with the K13 propeller mutation C580Y conferring no cross-resistance in ring-stage survival assays (RSA).[2] This indicates a mechanism of action distinct from that of artemisinins.

Mechanism of Action and Signaling Pathways

While the precise molecular target of ACT-451840 is still under investigation, it is known to have a novel mode of action.[2][9][12] One proposed mechanism involves the blocking of the MDR1 pump on the parasitophorous digestive vacuole membrane.[8] Unlike artemisinins, which require activation by intraparasitic heme-iron to generate free radicals, ACT-451840's activity is independent of this pathway.[13]

Below is a conceptual diagram illustrating the proposed mechanism of action in relation to artemisinin resistance.



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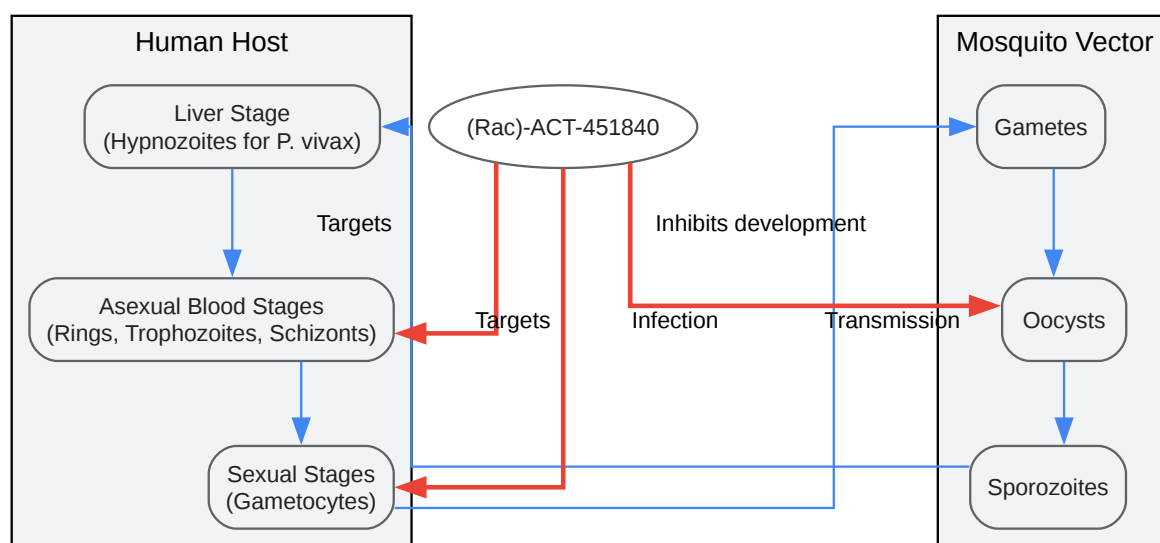
Caption: Proposed mechanism of ACT-451840 versus Artemisinin action.

Multi-stage Activity and Transmission Blocking

ACT-451840 demonstrates activity against multiple life cycle stages of *P. falciparum*. It is effective against all asexual blood stages (rings, trophozoites, and schizonts), similar to

artemisinins.[7][14] Furthermore, it possesses gametocytocidal properties, potentially preventing male gamete formation and blocking oocyst development in the mosquito vector.[1][2][3][9] This dual activity against both asexual and sexual stages suggests that ACT-451840 could not only treat malaria but also reduce its transmission.[1][2][3][4]

The following diagram illustrates the lifecycle of *P. falciparum* and the stages targeted by ACT-451840.



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Caption: *P. falciparum* lifecycle stages targeted by ACT-451840.

Experimental Protocols

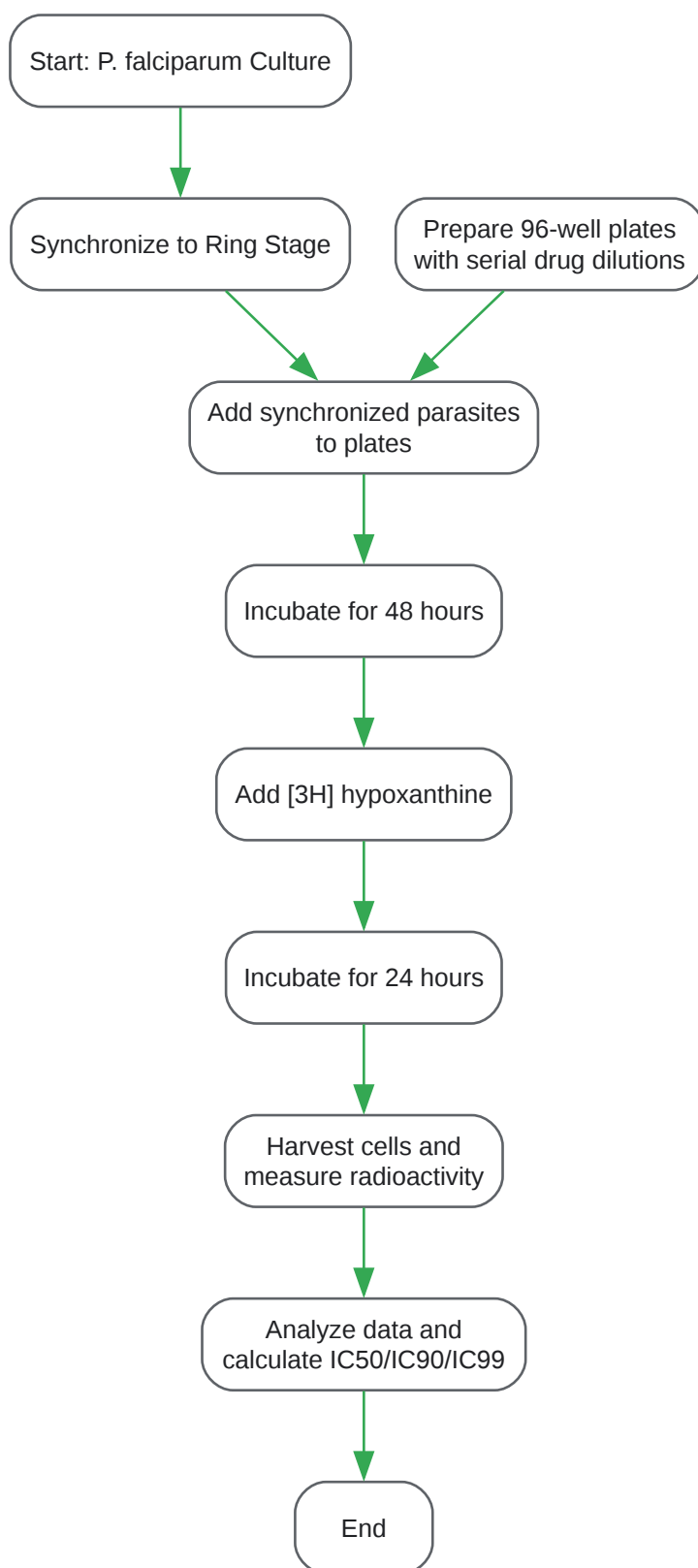
In Vitro Susceptibility Assays

The in vitro activity of ACT-451840 against *P. falciparum* is typically assessed using a [3H] hypoxanthine incorporation assay.[3]

- Parasite Culture: *P. falciparum* strains (e.g., NF54, Dd2, 7G8) are maintained in continuous culture in human erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, under a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[15]

- Drug Dilution: ACT-451840 is serially diluted and added to 96-well plates.
- Assay: Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit.
- Incubation: Plates are incubated for 72 hours under standard culture conditions.
- Measurement: [3H] hypoxanthine is added for the final 24 hours of incubation. Parasite growth is determined by measuring the incorporation of [3H] hypoxanthine using a scintillation counter.
- Analysis: IC50, IC90, and IC99 values are calculated by fitting the dose-response data to a sigmoidal curve.

The workflow for this assay is depicted below.



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Caption: Workflow for the [3H] hypoxanthine incorporation assay.

In Vivo Efficacy in Murine Models

The in vivo efficacy of ACT-451840 is evaluated in murine models that permit infection with human and rodent malaria parasites.[1][2]

- **Animal Model:** Severe combined immunodeficient (SCID) mice engrafted with human erythrocytes are used for *P. falciparum* studies, while other mouse strains are used for *P. berghei* infections.
- **Infection:** Mice are infected with parasites, and parasitemia is allowed to establish.
- **Treatment:** ACT-451840 is administered orally once daily for a specified duration (e.g., 4 days), starting on a designated day post-infection.[16]
- **Monitoring:** Parasitemia in peripheral blood is monitored daily by methods such as flow cytometry or Giemsa-stained blood smears.[3][16]
- **Endpoint:** The primary endpoint is the reduction in parasitemia. The 90% effective dose (ED90) is calculated. Animal survival can also be used as a robust endpoint.[3]

Conclusion

(Rac)-ACT-451840 is a potent, fast-acting antimalarial with a novel mechanism of action that is effective against artemisinin-resistant *P. falciparum*. Its dual activity against both the asexual blood stages responsible for clinical disease and the sexual stages responsible for transmission makes it a highly promising candidate for future malaria combination therapies.[1][2][3][4] The data presented in this guide underscore its potential to become a valuable tool in the global effort to combat and ultimately eradicate malaria. Further clinical development is warranted to fully characterize its safety and efficacy profile in human populations.

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